

# Pyrametostrobin environmental fate and degradation pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pyrametostrobin*

Cat. No.: *B1462844*

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An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of **Pyrametostrobin**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pyrametostrobin** is a broad-spectrum strobilurin fungicide used to control various fungal diseases in agriculture. Understanding its environmental fate, including its persistence, mobility, and degradation pathways, is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of **Pyrametostrobin**.

## Physicochemical Properties

A clear understanding of the physicochemical properties of a pesticide is fundamental to predicting its environmental distribution and behavior.

Property	Value	Reference
IUPAC Name	methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl]phenyl]-N-methoxycarbamate	--INVALID-LINK--
CAS Number	915410-70-7	--INVALID-LINK--
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>3</sub> O <sub>4</sub>	--INVALID-LINK--
Molecular Weight	381.4 g/mol	--INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient)	3.9	--INVALID-LINK--

## Environmental Fate and Degradation

The environmental fate of **Pyrametostrobin** is governed by a combination of abiotic and biotic degradation processes. These processes determine the persistence of the parent compound and the formation of various transformation products in different environmental compartments.

### Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a pesticide to hydrolysis is a key factor in its persistence in aqueous environments.

#### Quantitative Data

pH	Temperature (°C)	Half-life (t <sub>1/2</sub> )	Reference
5.0	25	Stable	[1][2][3]
7.0	25	Stable	[4]
9.0	25	Very slow degradation	[4]

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A hydrolysis study for a test substance like **Pyrametostrobin** is typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and incubated at a constant temperature in the dark.

- **Test System:** Sterile aqueous buffer solutions (e.g., acetate, phosphate, borate) are used to maintain constant pH.
- **Test Substance Preparation:** A stock solution of radiolabeled **Pyrametostrobin** is prepared in a suitable organic solvent. An aliquot of this stock solution is added to the buffer solutions to achieve the desired test concentration. The concentration of the organic solvent should be kept to a minimum (typically <1% v/v).
- **Incubation:** The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).
- **Sampling and Analysis:** At predetermined time intervals, aliquots of the test solutions are withdrawn and analyzed for the parent compound and potential degradation products. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** The degradation rate constant (k) and the half-life ( $t_{1/2}$ ) are calculated assuming first-order kinetics.

## Photolysis in Water

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the aquatic environment, this process can be a significant degradation pathway for pesticides exposed to sunlight.

### Quantitative Data

Medium	Light Source	Half-life ( $t_{1/2}$ )	Reference
Buffer Solution (pH 7)	Simulated Sunlight	0.062 days	[5][6]

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

An aqueous photolysis study is designed to determine the rate and pathway of a chemical's degradation in water when exposed to light.

- **Test System:** Sterile, buffered aqueous solutions or natural water samples are used. The use of a photosensitizer (e.g., acetone) may be included to assess indirect photolysis.
- **Test Substance Preparation:** A solution of radiolabeled **Pyrametostrobin** is prepared in the test water at a concentration relevant to environmental conditions.
- **Light Source:** A light source that simulates the spectral distribution of natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Control samples are incubated in the dark under the same conditions.
- **Incubation:** The test and control samples are incubated at a constant temperature. The light intensity is monitored throughout the experiment.
- **Sampling and Analysis:** Samples are collected at various time points and analyzed for the parent compound and photoproducts using techniques such as HPLC with UV and/or radioactivity detection, and LC-MS/MS for identification.
- **Data Analysis:** The photodegradation rate constant and half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

## Degradation in Soil

In the terrestrial environment, the fate of **Pyrametostrobin** is influenced by both microbial degradation (biotic) and chemical degradation (abiotic), occurring under both aerobic and anaerobic conditions.

### Quantitative Data

Condition	Soil Type	Half-life (DT <sub>50</sub> ) (days)	Reference
Aerobic	Not specified	35 - 323	[5]
Anaerobic	Not specified	3.0 - 3.1	[5]

## Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

These studies aim to determine the rate and route of degradation of a test substance in soil under controlled laboratory conditions.

- **Soil Selection:** Representative agricultural soils with varying properties (e.g., texture, organic carbon content, pH, microbial biomass) are selected.
- **Test Substance Application:** Radiolabeled **Pyrametostrobin** is applied to the soil samples at a concentration relevant to the intended application rate.
- **Incubation:**
  - **Aerobic:** Soil samples are maintained at a specific moisture content (e.g., 40-60% of water holding capacity) and incubated in the dark at a constant temperature. The flasks are continuously purged with air, and evolved  $^{14}\text{CO}_2$  is trapped in a suitable absorbent.
  - **Anaerobic:** Soil is pre-incubated under aerobic conditions to allow for microbial activity to consume oxygen. The soil is then flooded with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
- **Sampling and Analysis:** Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed for the parent compound and metabolites using chromatographic techniques (HPLC, TLC) coupled with radioactivity detection and mass spectrometry for identification. Non-extractable residues are quantified by combustion analysis.
- **Data Analysis:** The dissipation time for 50% of the substance ( $\text{DT}_{50}$ ) is calculated using appropriate kinetic models (e.g., single first-order, double first-order in parallel).

## Degradation in Water-Sediment Systems

For pesticides that may enter aquatic environments, their fate in water-sediment systems is critical. These systems represent a more complex environment where both the water column and the sediment, with their distinct microbial communities and redox conditions, contribute to degradation.

## Quantitative Data

Condition	System	Half-life (DT <sub>50</sub> ) (days)	Reference
Aerobic Aquatic	Water-Sediment	7.4 - 25	[5]
Anaerobic Aquatic	Water-Sediment	3.3 - 8.5	[5]

## Experimental Protocol: Water-Sediment Study (Following OECD Guideline 308)

This study is designed to simulate the behavior of a chemical in a natural aquatic environment consisting of a water phase and a sediment phase.

- Test System: Intact water-sediment cores are collected from natural water bodies (e.g., ponds, rivers). The systems are allowed to equilibrate in the laboratory.
- Test Substance Application: Radiolabeled **Pyrametostrobin** is applied to the water phase of the test systems.
- Incubation:
  - Aerobic: The overlying water is aerated to maintain aerobic conditions.
  - Anaerobic: The system is purged with an inert gas to create and maintain anaerobic conditions. The systems are incubated in the dark at a constant temperature.
- Sampling and Analysis: At specified time intervals, the water and sediment phases are separated. Both phases are extracted and analyzed for the parent compound and transformation products using methods similar to those for soil studies (HPLC, LC-MS, TLC). Volatile compounds and <sup>14</sup>CO<sub>2</sub> are trapped and quantified.
- Data Analysis: The DT<sub>50</sub> values for the total system, as well as for the water and sediment phases separately, are calculated. The distribution of radioactivity between the water, sediment, and volatile fractions is determined over time.

## Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move with surface runoff into water bodies. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to assess this mobility.

#### Quantitative Data

Parameter	Value (mL/g)	Mobility Classification	Reference
Koc	6,000 - 16,000	Slightly to Hardly Mobile	<a href="#">[5]</a> <a href="#">[6]</a>

#### Experimental Protocol: Adsorption/Desorption Study (Following OECD Guideline 106)

This study measures the extent to which a chemical adsorbs to and desorbs from soil.

- **Soil Selection:** A range of soils with different organic carbon content, clay content, and pH are used.
- **Adsorption Phase:** Soil samples are equilibrated with aqueous solutions containing different concentrations of radiolabeled **Pyrametostrobin**. The suspensions are shaken for a defined period to reach equilibrium. After centrifugation, the concentration of **Pyrametostrobin** remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference.
- **Desorption Phase:** After the adsorption equilibrium is reached, the supernatant is replaced with a pesticide-free solution, and the soil is resuspended. The amount of **Pyrametostrobin** that desorbs back into the solution is measured after another equilibration period. This can be repeated for several desorption steps.
- **Data Analysis:** The adsorption coefficient (Kd) is calculated for each soil and concentration. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil. Adsorption and desorption isotherms (e.g., Freundlich, Langmuir) are plotted to describe the sorption behavior.

## Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water.

#### Quantitative Data

Organism	Exposure Concentration (µg/L)	BCF (L/kg)	Reference
Zebrafish (Danio rerio)	0.1	820.8	[3][7][8][9]
Zebrafish (Danio rerio)	1.0	265.9	[3][7][8][9]
Bluegill sunfish (Lepomis macrochirus)	Not specified	675-735	[5]

#### Experimental Protocol: Bioaccumulation in Fish (Following OECD Guideline 305)

This study determines the potential for a chemical to accumulate in fish from water.

- **Test Organism:** A suitable fish species, such as zebrafish (*Danio rerio*) or rainbow trout (*Oncorhynchus mykiss*), is used.
- **Test System:** A flow-through system is preferred to maintain a constant concentration of the test substance in the water.
- **Uptake Phase:** Fish are exposed to a constant, sublethal concentration of radiolabeled **Pyrametostrobin** in the water for a defined period (e.g., 28 days) or until a steady state is reached.
- **Depuration Phase:** After the uptake phase, the fish are transferred to clean, flowing water and held for a period to measure the rate of elimination of the substance from their tissues.
- **Sampling and Analysis:** Water samples are taken regularly to monitor the test concentration. Fish are sampled at various times during both the uptake and depuration phases. The concentration of **Pyrametostrobin** and its metabolites in the fish tissue is determined.



- **Data Analysis:** The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.

## Degradation Pathways and Metabolites

The degradation of **Pyrametostrobin** in the environment leads to the formation of various metabolites. Identifying these transformation products is essential for a complete environmental risk assessment, as they may have different toxicological and mobility properties than the parent compound.

While specific degradation pathway diagrams for **Pyrametostrobin** are not readily available in the public literature, based on the known degradation of related strobilurin fungicides, the following transformations are likely to occur:

- **Hydrolysis of the ester linkage:** This would lead to the formation of the corresponding carboxylic acid.
- **Demethylation:** Loss of methyl groups from the methoxycarbamate or the pyrazole ring.
- **Cleavage of the ether bond:** Breaking the link between the phenyl and pyrazole rings.
- **Hydroxylation:** Addition of hydroxyl groups to the aromatic rings.

Two known metabolites of **Pyrametostrobin** are designated as **Pyrametostrobin-M1** and **Pyrametostrobin-M2**[1]. However, their specific chemical structures are not publicly available at this time, preventing the creation of detailed degradation pathway diagrams.

### Analytical Methods for Metabolite Identification

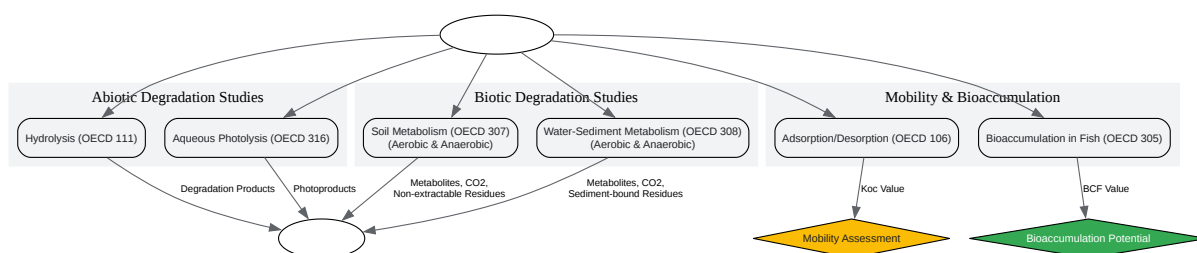
The identification of unknown metabolites in environmental fate studies typically involves a combination of advanced analytical techniques:

- **High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS):** This is a powerful tool for separating complex mixtures and providing mass information for the identification of parent compounds and their metabolites[1].

- High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of isolated and purified metabolites.

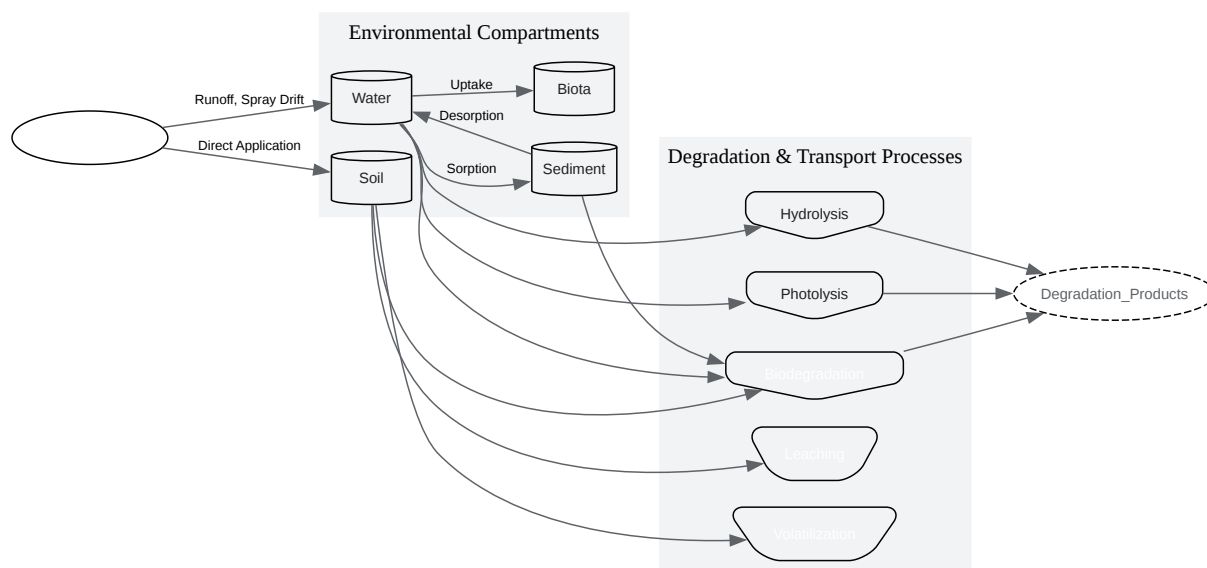
## Illustrative Degradation Workflow and Logical Relationships

The following diagrams illustrate the general workflow for environmental fate studies and the logical relationships between different degradation processes.



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Caption: General workflow for **Pyrametostrobin** environmental fate studies.



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Caption: Logical relationships in the environmental fate of **Pyrametostrobin**.

## Conclusion

**Pyrametostrobin** exhibits variable persistence in the environment, influenced by the specific conditions of each compartment. It is stable to hydrolysis under acidic and neutral conditions but degrades under alkaline conditions. Photolysis in water is a rapid degradation pathway. In soil and water-sediment systems, **Pyrametostrobin** degrades more rapidly under anaerobic conditions than aerobic conditions. Its high Koc value indicates low mobility in soil, suggesting a low potential for leaching into groundwater. However, it has a moderate to high potential for bioaccumulation in aquatic organisms. Further research is needed to fully elucidate the chemical structures and potential environmental impact of its degradation products.

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Phone: (601) 213-4426  
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